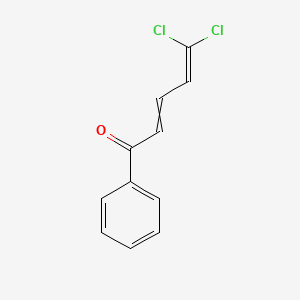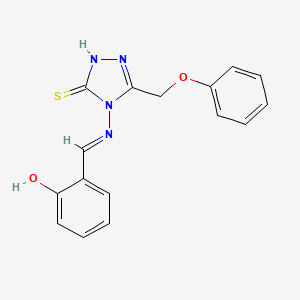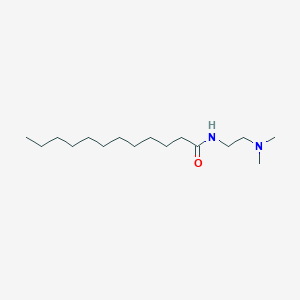![molecular formula C16H12N4O3 B15077046 4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID is a complex organic compound with the molecular formula C16H12N4O3 and a molecular weight of 308.299 g/mol . This compound features a benzimidazole moiety, which is known for its significant biological activity and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acids under controlled conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the intermediate 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines.
科学的研究の応用
4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID has several scientific research applications, including:
作用機序
The mechanism of action of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID involves its interaction with biological targets, primarily through the benzimidazole moiety. This moiety can bind to various enzymes and receptors, inhibiting their activity and affecting cellular processes . The compound’s hydrazonoyl group may also contribute to its biological activity by forming stable complexes with metal ions and other biomolecules .
類似化合物との比較
4-(1H-BENZIMIDAZOL-2-YL)ANILINE: This compound shares the benzimidazole core but differs in its functional groups and overall structure.
2-(4-((1H-BENZO[D]IMIDAZOL-2-YL)THIO)-BENZYLIDENE)-HYDRAZINE-1-CARBOTHIOAMIDE: Another benzimidazole derivative with different substituents, leading to varied biological activities.
Uniqueness: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID is unique due to its specific combination of benzimidazole and hydrazonoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C16H12N4O3 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC名 |
4-[(E)-(3H-benzimidazole-5-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O3/c21-15(12-5-6-13-14(7-12)18-9-17-13)20-19-8-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,17,18)(H,20,21)(H,22,23)/b19-8+ |
InChIキー |
FSOUDGFEZLSAHK-UFWORHAWSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)


![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)

